chlorozinc(1+);2-phenyl-1,3-dioxolane
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Overview
Description
Chlorozinc(1+);2-phenyl-1,3-dioxolane is a chemical compound that combines a chlorozinc cation with a 2-phenyl-1,3-dioxolane ligand. The 1,3-dioxolane ring is a five-membered heterocyclic acetal, which is commonly used in organic synthesis as a protecting group for carbonyl compounds . The phenyl group attached to the dioxolane ring adds aromatic stability and potential for further functionalization .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorozinc(1+);2-phenyl-1,3-dioxolane can be synthesized through the reaction of zinc chloride with 2-phenyl-1,3-dioxolane in an appropriate solvent. The reaction typically requires a Lewis acid catalyst to facilitate the formation of the chlorozinc complex . The general reaction conditions involve refluxing the reactants in a solvent such as toluene or dichloromethane, followed by purification through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Chlorozinc(1+);2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: The phenyl group can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The chlorozinc cation can participate in nucleophilic substitution reactions, leading to the formation of new organozinc compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be employed in substitution reactions.
Major Products
Oxidation: Benzaldehyde and other aromatic aldehydes.
Reduction: Cyclohexyl derivatives.
Substitution: Various organozinc compounds.
Scientific Research Applications
Chlorozinc(1+);2-phenyl-1,3-dioxolane has several scientific research applications:
Mechanism of Action
The mechanism of action of chlorozinc(1+);2-phenyl-1,3-dioxolane involves the coordination of the chlorozinc cation with the oxygen atoms of the dioxolane ring. This coordination stabilizes the compound and facilitates its participation in various chemical reactions . The molecular targets and pathways involved depend on the specific reaction and application, but generally involve the formation of stable intermediates and transition states .
Comparison with Similar Compounds
Chlorozinc(1+);2-phenyl-1,3-dioxolane can be compared with other similar compounds such as:
1,3-Dioxane: A six-membered ring analog with similar protecting group properties but different reactivity due to ring size.
2-Phenyl-1,3-dioxane: Similar to 2-phenyl-1,3-dioxolane but with a six-membered ring, offering different steric and electronic properties.
Tetrahydrofuran (THF): A five-membered ring ether with similar solvent properties but lacking the acetal functionality.
The uniqueness of this compound lies in its combination of a chlorozinc cation with a 2-phenyl-1,3-dioxolane ligand, providing both stability and reactivity for various applications .
Properties
CAS No. |
820974-47-8 |
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Molecular Formula |
C9H9ClO2Zn |
Molecular Weight |
250.0 g/mol |
IUPAC Name |
chlorozinc(1+);2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C9H9O2.ClH.Zn/c1-2-4-8(5-3-1)9-10-6-7-11-9;;/h2-5,9H,6-7H2;1H;/q-1;;+2/p-1 |
InChI Key |
DRKZWWKCQWGJDW-UHFFFAOYSA-M |
Canonical SMILES |
C1COC(O1)C2=CC=[C-]C=C2.Cl[Zn+] |
Origin of Product |
United States |
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